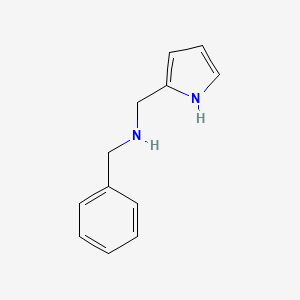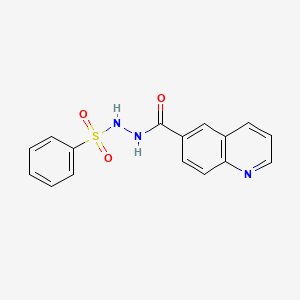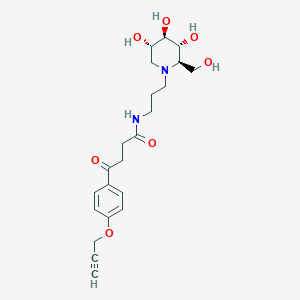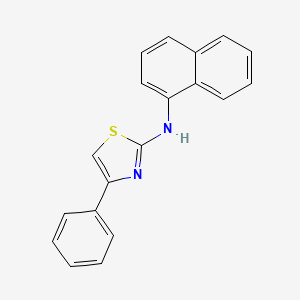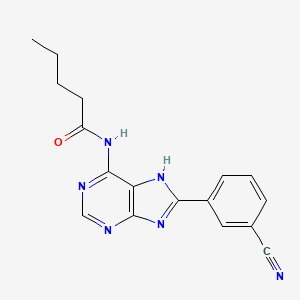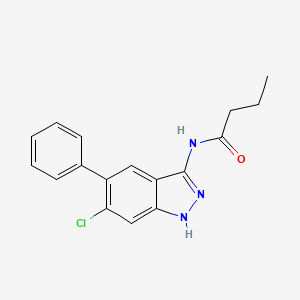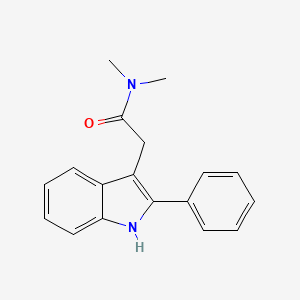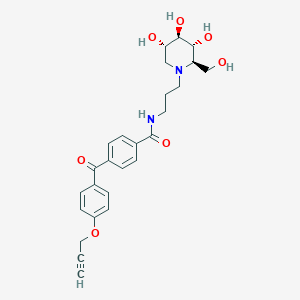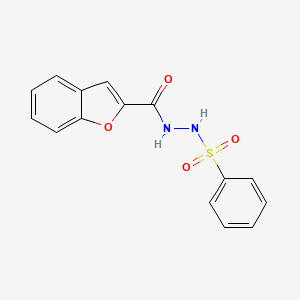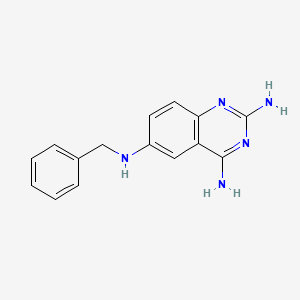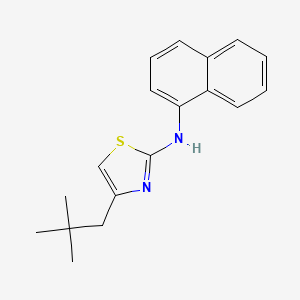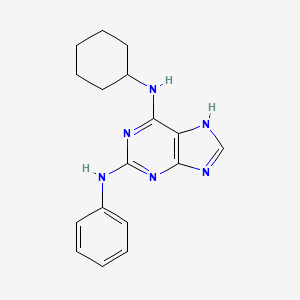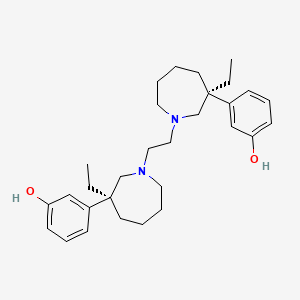
N,N'-(1',2'-ethylene)-bis-(-)-nor-MEP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(1’,2’-ethylene)-bis-(-)-nor-MEP is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its ethylene linkage and bis-nor-MEP structure, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1’,2’-ethylene)-bis-(-)-nor-MEP typically involves the reaction of ethylenediamine with nor-MEP derivatives under controlled conditions. The reaction is carried out in an aqueous medium at elevated temperatures and pressures to facilitate the formation of the desired product. Common reagents used in this synthesis include ethylenediamine and nor-MEP derivatives, with catalysts such as sodium hydroxide to promote the reaction .
Industrial Production Methods
Industrial production of N,N’-(1’,2’-ethylene)-bis-(-)-nor-MEP follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-(1’,2’-ethylene)-bis-(-)-nor-MEP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles; conditions vary depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N,N’-(1’,2’-ethylene)-bis-(-)-nor-MEP has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which N,N’-(1’,2’-ethylene)-bis-(-)-nor-MEP exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The ethylene linkage and bis-nor-MEP structure play a crucial role in determining its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A basic amine with similar ethylene linkage but lacks the bis-nor-MEP structure.
N-Boc-ethylenediamine: A derivative of ethylenediamine with a Boc-protecting group, used in various synthetic applications.
Uniqueness
N,N’-(1’,2’-ethylene)-bis-(-)-nor-MEP stands out due to its unique combination of ethylene linkage and bis-nor-MEP structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C30H44N2O2 |
|---|---|
Molecular Weight |
464.7 g/mol |
IUPAC Name |
3-[(3S)-3-ethyl-1-[2-[(3S)-3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]ethyl]azepan-3-yl]phenol |
InChI |
InChI=1S/C30H44N2O2/c1-3-29(25-11-9-13-27(33)21-25)15-5-7-17-31(23-29)19-20-32-18-8-6-16-30(4-2,24-32)26-12-10-14-28(34)22-26/h9-14,21-22,33-34H,3-8,15-20,23-24H2,1-2H3/t29-,30-/m1/s1 |
InChI Key |
RMHAJXOOJPBLSR-LOYHVIPDSA-N |
Isomeric SMILES |
CC[C@]1(CCCCN(C1)CCN2CCCC[C@@](C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
Canonical SMILES |
CCC1(CCCCN(C1)CCN2CCCCC(C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


